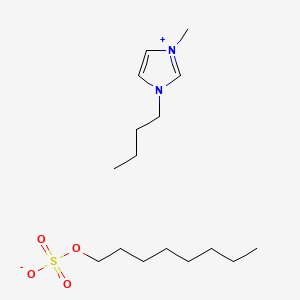

1-Butyl-3-methylimidazolium octyl sulfate

描述

Significance of Imidazolium-Based Ionic Liquids in Contemporary Chemical Science

Imidazolium-based ionic liquids are at the forefront of contemporary chemical science due to their remarkable and tunable physicochemical properties. mdpi.com These properties, which include low vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic, inorganic, and polymeric materials, make them attractive alternatives to traditional volatile organic solvents. psu.edufrontiersin.orgnih.gov The versatility of the imidazolium (B1220033) cation allows for structural modifications, such as altering the alkyl chain length, which in turn allows for the fine-tuning of properties like viscosity, conductivity, and solubility to meet the specific demands of various applications. alfa-chemistry.com

The significance of imidazolium-based ILs extends across numerous fields:

Green Chemistry: Their negligible vapor pressure significantly reduces air pollution, positioning them as "green solvents." rsc.orgfrontiersin.org

Catalysis: They can act as both solvents and catalysts in organic reactions, often leading to improved reaction rates and selectivities. researchgate.netresearchgate.net

Biomass Processing: Certain imidazolium ILs have demonstrated a unique ability to dissolve and fractionate lignocellulosic biomass, which is a critical step in the development of biorefining technologies for producing biofuels and other valuable chemicals. mdpi.comnih.gov

Electrochemistry: Their ionic nature and wide electrochemical windows make them suitable for applications in batteries and other electrochemical devices. alfa-chemistry.com

Separation Technologies: Their tunable properties are advantageous in liquid-liquid extraction and other separation processes. nih.gov

Rationale for Investigating 1-Butyl-3-methylimidazolium Octyl Sulfate (B86663) in Scholarly Contexts

The investigation of BMIM OS in scholarly contexts is driven by its distinct characteristics that set it apart from other ionic liquids. A primary advantage is its halogen-free nature, which addresses environmental and operational concerns associated with the potential for hydrolysis and the release of corrosive acids like HF or HCl from halogen-containing ILs. rsc.orgpsu.edu This stability, particularly against hydrolysis, makes it a more robust and environmentally benign candidate for large-scale industrial use. rsc.orgresearchgate.net

Furthermore, BMIM OS is considered a surface-active ionic liquid (SAIL), meaning it exhibits surfactant-like behavior in solution. researchgate.netsigmaaldrich.com This property stems from the combination of the imidazolium headgroup and the long alkyl chain of the octyl sulfate anion. This dual functionality opens up avenues for research in areas such as micelle formation, enzyme stabilization, and drug delivery. For instance, it has been shown to increase the yield and stability of β-galactosidase in enzyme-catalyzed syntheses. sigmaaldrich.com

Theoretical and experimental studies have revealed a complex nanostructure for BMIM OS, characterized by microheterogeneous polar and non-polar domains. rsc.orgpsu.edu These domains arise from the aggregation of the non-polar alkyl chains of the octyl sulfate anions, which influences the bulk properties of the liquid and its interactions with other substances. researchgate.net The pressure-volume-temperature behavior of BMIM OS has been extensively studied, providing crucial data for thermodynamic calculations and the design of chemical processes. psu.edu

Physicochemical Properties of 1-Butyl-3-methylimidazolium Octyl Sulfate

| Property | Value |

| Molecular Formula | C₁₆H₃₂N₂O₄S |

| Molecular Weight | 348.50 g/mol |

| CAS Number | 445473-58-5 |

| Appearance | Non-halogenated ionic liquid |

| Water Content | ≤1.0% |

This table is based on data from multiple sources. nih.govsigmaaldrich.com

Detailed Research Findings

Researchers have delved into various properties of BMIM OS. For example, its density and speed of sound have been measured at different temperatures to understand the molecular interactions in aqueous solutions. researchgate.net Such studies are vital for applications where the ionic liquid is mixed with water or other solvents. The thermal stability of imidazolium-based ILs, including those with sulfate anions, has also been a key area of investigation. While BMIM OS is generally stable, prolonged exposure to high temperatures can lead to degradation. mdpi.com Studies have shown that the thermal stability of 1-butyl-3-methylimidazolium based ILs is influenced by the basicity of the anion, with the general trend being [bmim]OAc > [bmim]Cl > [bmim]MeSO₄. nih.gov

Current Research Trajectories and Future Directions for this compound Studies

Current research on BMIM OS is multifaceted, exploring its potential in a variety of applications. One significant trajectory is its use as a solvent and catalyst in chemical reactions. For instance, it has been successfully used as a solvent in the hydroformylation of 1-octene. sigmaaldrich.com Another active area is its interaction with biological macromolecules. Studies on the interaction of BMIM OS with proteins like lysozyme (B549824) have provided insights into its potential to either stabilize or destabilize protein structures, which is crucial for its application in biocatalysis and pharmaceuticals. researchgate.net

Future research is likely to focus on several key areas:

Optimization for Industrial Applications: Further investigation into its performance under industrial conditions, including its long-term stability and recyclability in catalytic processes.

Advanced Material Synthesis: Exploring its use as a template or medium for the synthesis of nanomaterials with controlled morphology and properties. Imidazolium-based ILs have already shown promise in this area. frontiersin.org

Biomedical Applications: Given its surface-active nature and interactions with biomolecules, future studies may explore its potential in drug delivery systems and as a component in biocompatible materials.

Environmental Impact and Biodegradability: While considered "greener" than many alternatives, comprehensive studies on the full life cycle, environmental fate, and biodegradability of BMIM OS are essential for its sustainable implementation. rsc.orgpsu.edu

Mixtures and Formulations: Investigating the properties of BMIM OS in mixtures with other solvents, salts, or polymers to create new functional materials with tailored properties. researchgate.net

属性

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;octyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.C8H18O4S/c1-3-4-5-10-7-6-9(2)8-10;1-2-3-4-5-6-7-8-12-13(9,10)11/h6-8H,3-5H2,1-2H3;2-8H2,1H3,(H,9,10,11)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDIBVPFLKLKAH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOS(=O)(=O)[O-].CCCCN1C=C[N+](=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50477460 | |

| Record name | 1-Butyl-3-methylimidazolium octyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445473-58-5 | |

| Record name | 1-Butyl-3-methylimidazolium octyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-butyl-3-methyl-1H-imidazol-3-ium octyl sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Derivatization Methodologies for 1 Butyl 3 Methylimidazolium Octyl Sulfate

Established Synthetic Routes for 1-Butyl-3-methylimidazolium Octyl Sulfate (B86663)

The production of 1-butyl-3-methylimidazolium octyl sulfate, a halogen-free ionic liquid, is a topic of interest due to its potential as a "greener" solvent. chemicalbook.comrsc.org Its synthesis is approached through methods that aim to minimize the use of hazardous reagents and the formation of undesirable byproducts.

A common and versatile method for synthesizing this compound is through a metathesis reaction, also known as an anion exchange reaction. This approach typically involves a two-step process. The first step is the synthesis of a 1-butyl-3-methylimidazolium halide salt, most commonly 1-butyl-3-methylimidazolium chloride ([Bmim]Cl). nih.gov This precursor is prepared by the quaternization of 1-methylimidazole (B24206) with a suitable butyl halide, such as 1-chlorobutane. nih.gov

In the second step, the halide anion of the precursor is exchanged with the desired octyl sulfate anion. This is typically achieved by reacting 1-butyl-3-methylimidazolium chloride with a salt containing the octyl sulfate anion, such as sodium octyl sulfate. The reaction is generally carried out in a suitable solvent, such as water or an organic solvent like dichloromethane. rsc.orgsigmaaldrich.com The driving force for the reaction is often the precipitation of the insoluble inorganic salt byproduct (e.g., sodium chloride) from the reaction mixture, which can then be removed by filtration. rsc.orgsigmaaldrich.com

The general reaction scheme for the metathesis synthesis is as follows:

Step 1: Synthesis of 1-Butyl-3-methylimidazolium Chloride C₄H₆N₂ + C₄H₉Cl → [C₈H₁₅N₂]Cl

Step 2: Metathesis Reaction [C₈H₁₅N₂]Cl + C₈H₁₇NaO₄S → [C₈H₁₅N₂][C₈H₁₇O₄S] + NaCl

Table 1: Typical Reaction Parameters for Metathesis Synthesis of this compound

| Parameter | Step 1: [Bmim]Cl Synthesis | Step 2: Metathesis Reaction |

| Reactants | 1-methylimidazole, 1-chlorobutane | 1-butyl-3-methylimidazolium chloride, Sodium octyl sulfate |

| Solvent | Typically neat or in a solvent like acetonitrile | Water or Dichloromethane |

| Temperature | Room temperature to reflux | Room temperature |

| Reaction Time | Several hours to days | A few hours |

| Product Isolation | Precipitation/crystallization, filtration | Phase separation, extraction, evaporation of solvent |

Direct Alkylation Methods for this compound Formation

Direct alkylation presents an alternative, more direct route to this compound, avoiding the intermediate halide salt. In this method, 1-methylimidazole is directly reacted with an alkylating agent that already contains the octyl sulfate moiety, such as butyl octyl sulfate.

This one-step synthesis is attractive due to its atom economy and the potential to bypass the generation of halide waste. However, the synthesis of the required alkylating agent, butyl octyl sulfate, may present its own challenges. The reaction involves the nucleophilic attack of the nitrogen atom in the 1-methylimidazole ring on the butyl group of the butyl octyl sulfate, leading to the formation of the desired ionic liquid.

The general reaction scheme for the direct alkylation is as follows:

C₄H₆N₂ + C₁₂H₂₆O₄S → [C₈H₁₅N₂][C₈H₁₇O₄S]

Table 2: Conceptual Reaction Parameters for Direct Alkylation Synthesis of this compound

| Parameter | Value/Condition |

| Reactants | 1-methylimidazole, Butyl octyl sulfate |

| Solvent | Can be run neat or in a high-boiling point aprotic solvent |

| Temperature | Elevated temperatures may be required |

| Reaction Time | Dependent on temperature and reactivity of the alkylating agent |

| Product Isolation | Direct use if purity is sufficient, or purification by extraction |

Purification Techniques for Academic Research Grade this compound

Achieving high purity is crucial for the use of this compound in academic research, as impurities can significantly affect its physicochemical properties and experimental outcomes. The purification strategy largely depends on the synthetic route employed and the nature of the impurities present.

For ionic liquids prepared via metathesis, a primary concern is the removal of residual halide ions from the starting material, [Bmim]Cl. Halide impurities can be detected by precipitation with silver nitrate. sigmaaldrich.com Purification typically involves repeated washing of the ionic liquid phase with water to remove the water-soluble inorganic salts. rsc.org If the ionic liquid has some water solubility, careful extraction procedures with an immiscible organic solvent are necessary.

Following the initial washing steps, the product is typically dried under high vacuum at an elevated temperature to remove any residual water and volatile organic solvents. nih.gov The water content is a critical parameter for many applications and can be determined by Karl Fischer titration or NMR spectroscopy. sigmaaldrich.com

For research-grade material, further purification may involve the use of activated carbon to remove colored impurities or treatment with a non-reactive drying agent like anhydrous magnesium sulfate, followed by filtration. rsc.org The final purity is often assessed using techniques such as NMR spectroscopy (¹H and ¹³C NMR) to confirm the structure and identify any organic impurities. chemicalbook.comresearchgate.netnih.gov High-Performance Liquid Chromatography (HPLC) is also a common method to determine the purity of the final product. sigmaaldrich.com

Advanced Molecular Structure and Supramolecular Organization of 1 Butyl 3 Methylimidazolium Octyl Sulfate

Theoretical Investigations of 1-Butyl-3-methylimidazolium Octyl Sulfate (B86663) Molecular Structure and Aggregation

Computational chemistry provides powerful tools to probe the structural and dynamic properties of [BMIM][OS] at an atomic level, offering insights that complement experimental findings.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the optimized geometry and electronic properties of the [BMIM][OS] ion pair. psu.edu The B3LYP functional, combined with the 6-31+g(d) basis set, has been effectively employed to model the isolated monomer ion-pair in the gas phase. psu.edu This level of theory is chosen for its balance of computational efficiency and accuracy in describing structural, thermochemical, and spectroscopic properties. psu.edu

Studies using this approach reveal the most stable conformation of the ion pair. psu.edu The geometry of the isolated ion-pair was fully optimized at the B3LYP/6-31+g(d) theoretical level. psu.edu Such calculations are foundational for understanding the fundamental interactions between the cation and anion before considering the complexities of the condensed phase. Theoretical studies on similar imidazolium-based ionic liquids indicate that computational methods can predict a chemical equilibrium between ion-pair aggregates and solvent-separated counterions. acs.org The accuracy of DFT methods like B3LYP with appropriate basis sets is considered suitable for reproducing experimental results for related complexes. scispace.com

Table 1: Quantum Chemical Calculation Parameters for [BMIM][OS]

| Parameter | Value/Method |

|---|---|

| Computational Method | Density Functional Theory (DFT) |

| Functional | B3LYP |

| Basis Set | 6-31+g(d) |

| System Modeled | Isolated Monomer Ion-Pair |

| Objective | Full Geometry Optimization |

Data sourced from theoretical studies on [BMIM][OS]. psu.edu

To understand the behavior of [BMIM][OS] in the liquid state, classical molecular dynamics (MD) simulations are employed. These simulations model the collective interactions of many ion pairs over time, providing a microscopic view of the fluid's structure and dynamics. psu.edu A common and effective approach involves using the OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) force field, which defines the potential energy of the system based on bond stretching, angle bending, torsional energies, and non-bonded interactions (Coulomb and Lennard-Jones). psu.eduacs.org

Simulations are often performed in the NPT ensemble, where the number of particles (N), pressure (P), and temperature (T) are kept constant, allowing the system volume to fluctuate and reach an equilibrium density. psu.edu For [BMIM][OS], MD simulations have been conducted using the OPLS-AA force field to investigate its molecular structure in the condensed phase. psu.edu These simulations have been crucial in demonstrating the tendency of the octyl sulfate anions to aggregate, a key feature of this ionic liquid's supramolecular organization. psu.edursc.org The OPLS-AA force field parameters have been developed and validated for a wide range of ionic liquids, including those with 1-alkyl-3-methylimidazolium cations, ensuring reliable simulation results. acs.orgresearchgate.netnih.gov

Table 2: Typical Molecular Dynamics Simulation Parameters for [BMIM][OS]

| Parameter | Value/Method |

|---|---|

| Simulation Type | Classical Molecular Dynamics (MD) |

| Force Field | OPLS-AA |

| Ensemble | NPT (Isothermal-Isobaric) |

| System | Condensed Phase (Bulk Liquid) |

| Primary Observation | Supramolecular Assembly |

Data sourced from MD simulation studies of [BMIM][OS]. psu.edu

Experimental Characterization of Supramolecular Assemblies in 1-Butyl-3-methylimidazolium Octyl Sulfate

Experimental techniques validate and expand upon theoretical predictions, confirming the complex, structured nature of liquid [BMIM][OS].

A defining characteristic of [BMIM][OS] is its organization into microheterogeneous domains. psu.edursc.orgresearchgate.net This nanostructuring arises from the segregation of the ionic, polar parts of the molecules (the imidazolium (B1220033) rings and sulfate headgroups) from the non-polar alkyl chains (the butyl chain on the cation and the octyl chain on the anion). researchgate.net

Both macroscopic and microscopic studies confirm a complex structure involving these distinct polar and non-polar domains. psu.edu The primary driving force for this segregation is the aggregation of the long, non-polar octyl chains of the anions. psu.edursc.org This creates non-polar regions interspersed within a connected network of polar regions. Simulation studies indicate that in octyl sulfate-based ionic liquids, these non-polar domains disrupt the polar network, spreading throughout the fluid's structure. researchgate.net This is in contrast to some other ionic liquids with smaller, spherical anions where the structure is dominated by polar domains. researchgate.net The aggregation behavior leads to the formation of structures like spherical or ellipsoidal micelles in aqueous solutions. rsc.org

In the liquid state and in solution, a dynamic equilibrium exists between direct contact ion pairs, larger aggregates, and solvent-separated ions. acs.org The amphiphilic character of [BMIM][OS] makes it a surface-active ionic liquid, meaning it readily forms aggregates. rsc.org The aggregation is driven by solvophobic or hydrophobic interactions, which cause the non-polar tails to cluster together to minimize contact with the polar environment. nih.gov

Studies on similar imidazolium ionic liquids show that the addition of a solvent, such as water, can influence this equilibrium. acs.org The solvent can interact with the ions, favoring the dissociation of ion pairs. acs.org Conversely, interactions between the ions themselves, including electrostatic forces and potential hydrogen bonding between the cation and anion, promote the formation of aggregates. acs.orgnih.gov The process of aggregation can be detected by techniques such as surface tension and conductivity measurements, which can determine a critical micelle concentration (CMC). rsc.orgresearchgate.net For instance, the destruction of ion pairs can occur upon the introduction of other species due to electrostatic interactions between the imidazolium cation and electronegative atoms of the interacting molecule. nih.gov

Interactions of 1 Butyl 3 Methylimidazolium Octyl Sulfate in Complex Solution Systems

Solute-Solvent Interactions Involving 1-Butyl-3-methylimidazolium Octyl Sulfate (B86663)

The interactions between [Bmim][OcSO₄] and solvent molecules are fundamental to understanding its properties and applications. These interactions are particularly nuanced with protic solvents, where hydrogen bonding plays a critical role.

Interactions with Protic Solvents (e.g., Ethylene (B1197577) Glycol, 1,2-Propanediol, Water)

The presence of protic solvents like water and glycols significantly influences the aggregation behavior of [Bmim][OcSO₄]. In aqueous solutions, the addition of ethylene glycol has been shown to decrease the spontaneity of aggregation of the ionic liquid. This effect is attributed to the disruption of the water structure by ethylene glycol, which in turn affects the hydrophobic interactions that drive the self-assembly of the [Bmim][OcSO₄] molecules.

Studies on the thermodynamic properties of [Bmim][OcSO₄] in aqueous solutions of ethylene glycol reveal changes in the Gibbs free energy, enthalpy, and entropy of aggregation. These changes indicate that the presence of the protic co-solvent makes the aggregation process less favorable.

While direct studies on 1,2-propanediol with [Bmim][OcSO₄] are not extensively documented, research on similar systems, such as 1-ethyl-3-methylimidazolium (B1214524) ethylsulfate with 1,2-propanediol, suggests that the introduction of the ionic liquid leads to the disruption of the strong intermolecular hydrogen bonds within the diol. acs.org This is accompanied by the formation of weaker hydrogen bonds between the ionic liquid and the solvent molecules, with the bond-breaking effect being predominant. acs.org It is plausible that a similar mechanism governs the interactions in the [Bmim][OcSO₄]/1,2-propanediol system, where the protic nature of the diol engages in hydrogen bonding with the sulfate anion.

The interaction with water is central to the behavior of [Bmim][OcSO₄], as it is a surface-active ionic liquid. In aqueous media, it forms microheterogeneous polar and non-polar domains due to the aggregation of the non-polar octyl sulfate chains. rsc.orgpsu.edu The interactions are a complex balance of hydrogen bonding between water and the sulfate anion, and electrostatic and hydrophobic interactions involving both the cation and the anion.

Specific Hydrogen Bonding and Electrostatic Interaction Preferences

The primary sites for hydrogen bonding in 1-butyl-3-methylimidazolium octyl sulfate are the oxygen atoms of the sulfate group on the anion and, to a lesser extent, the acidic protons on the imidazolium (B1220033) ring of the cation. The sulfate anion, with its high charge density and multiple oxygen atoms, is a strong hydrogen bond acceptor. In the presence of protic solvents like water or glycols, strong hydrogen bonds are formed between the solvent's hydroxyl protons and the sulfate's oxygen atoms.

The 1-butyl-3-methylimidazolium cation ([Bmim]⁺) can act as a hydrogen bond donor, particularly the protons on the imidazolium ring. However, the electrostatic interactions between the positively charged imidazolium ring and the negatively charged sulfate anion are also significant. These ion-pair interactions can influence the availability of the cation's protons for hydrogen bonding with solvent molecules. In solution, there is a dynamic equilibrium between ion-pairing, ion-solvent interactions, and solvent-solvent interactions. The long alkyl chain on the octyl sulfate anion also introduces significant van der Waals and hydrophobic interactions, which play a crucial role in the self-assembly and formation of micelles or aggregates in polar solvents.

Interactions with Polymeric Systems and Macromolecules

The behavior of [Bmim][OcSO₄] in the presence of polymers is of interest for applications in materials science, such as in the formation of polymer-ionic liquid gels and composites.

Polyelectrolyte/Ionic Liquid Complex Formation (e.g., Sodium Polystyrene Sulfonate)

The interaction between the amphiphilic ionic liquid this compound and the anionic polyelectrolyte sodium polystyrene sulfonate (NaPSS) has been investigated. Studies using techniques such as tensiometry, conductometry, and fluorimetry have shown that complexes are formed between the ionic liquid and the polyelectrolyte. The formation of these complexes is driven by electrostatic interactions between the cationic headgroup of the ionic liquid and the anionic sulfonate groups of the polymer, as well as hydrophobic interactions. The aggregation behavior is significantly influenced by these interactions, leading to the formation of polyelectrolyte/ionic liquid complexes at concentrations below the critical micelle concentration of the pure ionic liquid.

Rheological Behavior of Polymer Solutions in this compound (e.g., Cellulose (B213188), Polyacrylonitrile)

For polyacrylonitrile (B21495) (PAN), solutions in 1-butyl-3-methylimidazolium based ionic liquids, like [Bmim]Cl and 1-butyl-3-methylimidazolium bromide ([Bmim]Br), exhibit shear-thinning behavior, where the viscosity decreases with an increasing shear rate. mdpi.comsid.ir The rheological properties are strongly influenced by temperature, PAN concentration, and the molecular weight of the polymer, with entanglements playing a significant role in concentrated solutions. mdpi.comsid.ir At high concentrations, PAN solutions in [Bmim]Cl can behave like liquid crystalline polymers. mdpi.com It is expected that PAN solutions in [Bmim][OcSO₄] would exhibit similar shear-thinning and viscoelastic properties, with the specific rheological profile being modulated by the nature of the octyl sulfate anion.

Table 1: Rheological Behavior of Polyacrylonitrile (PAN) in 1-Butyl-3-methylimidazolium Halide Solutions Note: This data is for analogous systems ([Bmim]Cl and [Bmim]Br) and is indicative of the expected behavior in [Bmim][OcSO₄].

| Property | Observation in [Bmim]Cl / [Bmim]Br | Influencing Factors |

| Flow Behavior | Shear-thinning | Increasing shear rate |

| Viscosity | Decreases with increasing shear rate and temperature | Temperature, PAN Concentration, Molecular Weight |

| Elasticity | Increases with increasing PAN concentration and decreasing temperature | PAN Concentration, Temperature |

| Entanglements | Play a crucial role in concentrated solutions | PAN Concentration, Molecular Weight |

Biomacromolecular Interactions with this compound

The interactions of ionic liquids with biomacromolecules such as proteins and enzymes are of great interest for applications in biotechnology and biocatalysis.

Research has indicated that this compound can have a notable effect on enzyme stability. For instance, it has been reported to increase the yield and stability of the enzyme β-galactosidase in catalyzed syntheses. sigmaaldrich.comsigmaaldrich.com This suggests that the ionic liquid can provide a favorable microenvironment for the enzyme, potentially by preventing denaturation or aggregation.

Conversely, studies on the interaction of [Bmim][OcSO₄] with lysozyme (B549824) have shown a destabilizing effect that is dependent on the pH of the solution and the concentration of the ionic liquid. researchgate.net In these systems, the formation of a coacervate, which is a phase separation phenomenon leading to a polymer-rich phase, has been observed. researchgate.net This indicates a strong interaction between the ionic liquid and the protein, which can lead to changes in the protein's native structure. researchgate.net The nature of these interactions is complex, involving both electrostatic attraction between the charged groups on the protein surface and the ionic liquid ions, as well as hydrophobic interactions.

Protein-Ionic Liquid Interaction Mechanisms (e.g., Lysozyme, Human Serum Albumin)

The interaction between this compound and proteins such as Lysozyme and Human Serum Albumin (HSA) is primarily governed by a combination of electrostatic and hydrophobic forces. nih.gov The nature and strength of these interactions are highly dependent on environmental factors like pH and the concentration of the ionic liquid. researchgate.net Studies show that the anionic component of the ionic liquid, the octyl sulfate chain, is the principal contributor to these interactions. nih.gov

Research comparing various 1-butyl-3-methylimidazolium alkyl sulfates revealed that the strength of the interaction with HSA increases with the length of the anion's alkyl chain. mdpi.com The order of interaction strength was determined to be: [C₄mim][HSO₄] < [C₄mim][C₁SO₄] < [C₄mim][C₈SO₄] < [C₄mim][C₁₂SO₄]. mdpi.com This highlights the significant role of hydrophobicity in the binding process. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy has been a key technique in elucidating these interactions. Studies on hen egg-white lysozyme (HEWL) showed that among 1-butyl-3-methylimidazolium salts with methyl sulfate, octyl sulfate, and chloride anions, the octyl sulfate variant ([BMIM][OS]) displayed the most significant interaction with the protein. rsc.org

The presence of this compound can significantly alter the secondary and tertiary structures of proteins, often leading to denaturation. For instance, investigations using circular dichroism (CD) analysis indicated that [BMIM][OS] causes a notable reduction in the α-helical content of Human Serum Albumin (HSA), particularly at an acidic pH of 3. nih.gov This unfolding of the protein structure is observed even at sub-micellar concentrations of the ionic liquid. nih.govrsc.org

Similarly, studies on lysozyme confirmed that [BMIM][OS] has a destabilizing effect, leading to the denaturation of the protein. researchgate.netresearchgate.net This denaturation process is highly dependent on both the pH of the solution and the concentration of the ionic liquid. researchgate.netresearchgate.net The interplay between the hydrophobic octyl chain and the protein's hydrophobic patches, combined with electrostatic attractions, can disrupt the delicate balance of forces that maintain the native protein conformation. mdpi.comrsc.org

Table 1: Effect of [BMIM][OS] on Protein Conformation

| Protein | Method | Observation | pH Condition | Reference |

|---|---|---|---|---|

| Human Serum Albumin (HSA) | Circular Dichroism (CD) | Noticeable reduction of α-helical content | 3 | nih.gov |

The binding of this compound to proteins has been quantified and its specific locations mapped using various techniques. A strong binding interaction is observed between the ionic liquid and HSA at pH 3, which is attributed to both electrostatic and hydrophobic forces. nih.gov Molecular docking studies have identified that the ionic liquid preferentially binds to the tryptophan centers on HSA. nih.gov Furthermore, NMR studies, including Saturation Transfer Difference (STD) NMR, have confirmed that the anionic octyl sulfate part of the IL is the primary interactor with HSA. nih.gov

In the case of lysozyme, NMR spectroscopy has been employed to identify the potential binding sites of the ionic liquid. rsc.org These studies revealed significant interactions between lysozyme and [BMIM][OS]. rsc.org The combination of selective and non-selective spin-relaxation analysis further supported these findings. rsc.org Molecular dynamics simulations and docking analyses are powerful tools for understanding the binding efficacy and recognizing the specific binding locations of molecules like [BMIM][OS] within macromolecular systems. researchgate.net

The interaction between this compound and proteins can lead to a phase separation phenomenon known as coacervation. In studies involving lysozyme, the formation of a coacervate phase was observed upon interaction with [BMIM][OS] in aqueous and buffer media. researchgate.netmdpi.com This coacervation process, where a polymer-rich phase separates from the solution, was found to be dependent on the concentration of the protein. researchgate.netmdpi.com Coacervation is driven by the associative interactions, primarily electrostatic and hydrophobic, between the protein molecules and the amphiphilic ionic liquid, leading to the formation of complex aggregates that separate from the bulk solution. mdpi.com

Enzyme Stability and Activity in the Presence of this compound (e.g., β-galactosidase)

Contrary to its destabilizing effect on some proteins, this compound has been shown to enhance the stability and yield of certain enzymes. Specifically, in enzyme-catalyzed syntheses involving β-galactosidase, the presence of [BMIM][OS] has been reported to increase both the yield of the reaction and the stability of the enzyme. sigmaaldrich.comlabcompare.com This suggests that for some biocatalytic processes, this ionic liquid can provide a favorable microenvironment that protects the enzyme's active conformation and improves its operational performance. sigmaaldrich.comlabcompare.com

Interactions with Carbohydrates (e.g., Glucose)

The interactions of this compound extend to smaller biomolecules like carbohydrates. Thermodynamic studies investigating the molecular interactions between d-glucose (B1605176) and various imidazolium-based ionic liquids have been conducted. researchgate.netacs.org Research indicates that ionic liquids with longer alkyl chains exhibit stronger interactions with d-glucose. researchgate.net This suggests that the hydrophobic component of the ionic liquid, in this case, the octyl chain of [BMIM][OS], plays a crucial role in the interaction with glucose molecules in an aqueous environment. researchgate.net

Aggregation and Micellization Phenomena of this compound

This compound is classified as a surfactant ionic liquid due to its amphiphilic structure. sigmaaldrich.comresearchgate.net In aqueous solutions, it self-assembles to form aggregates and micelles once a specific concentration is surpassed. imist.ma This threshold is known as the critical micelle concentration (CMC), which for [BMIM][OS] has been determined to be 0.031 M. researchgate.netacs.org

The aggregation behavior is driven by the hydrophobic effect, where the nonpolar octyl tails cluster together to minimize their contact with water, while the charged imidazolium headgroups remain exposed to the aqueous phase. Simulation studies and experimental data reveal that the fluid structure of neat this compound is characterized by the presence of apolar domains formed by the aggregation of the octyl chains, which disrupt the polar network of the ionic liquid. researchgate.net

Table 2: Aggregation Properties of [BMIM][OS]

| Property | Value | Method | Reference |

|---|---|---|---|

| Critical Micelle Concentration (CMC) | 0.031 M | Not specified | sigmaaldrich.comresearchgate.netacs.org |

| Behavior | Acts as a surfactant | Not specified | sigmaaldrich.comresearchgate.net |

Surface Activity and Critical Micelle Concentration Determination

As a surfactant-like ionic liquid, this compound exhibits pronounced surface activity in aqueous solutions. The octyl sulfate anion provides the hydrophobic tail, while the 1-butyl-3-methylimidazolium cation acts as the polar headgroup. This amphiphilic structure leads to the formation of micelles above a certain concentration, known as the critical micelle concentration (CMC). The CMC is a key indicator of the surfactant efficiency of the ionic liquid.

The CMC of [Bmim][OS] has been determined using various techniques, including surface tensiometry, conductivity, and fluorescence spectroscopy. imist.maimist.ma In pure aqueous solution at 298.15 K, the critical aggregation concentration (cac) for [Bmim][OS] has been determined to be approximately 37 mmol kg⁻¹ via conductivity measurements. This value is noted to be lower than that of the conventional anionic surfactant sodium octyl sulfate, indicating a greater propensity for aggregation for the ionic liquid. imist.ma Another source reports that [Bmim][OS] behaves as a surfactant when its CMC is above 0.031 M. sigmaaldrich.com

The aggregation behavior is significantly influenced by the presence of other molecules. For instance, the interaction between [Bmim][OS] and the anionic polymer sodium polystyrene sulfonate (NaPSS) has been investigated. imist.ma Surface tension measurements show that the critical aggregation concentration of [Bmim][OS] changes in the presence of NaPSS. imist.ma The addition of NaPSS leads to an increase in the cac, suggesting that interactions between the polymer and the ionic liquid affect the self-assembly process. imist.ma

Table 1: Critical Aggregation Concentration (cac) of [Bmim][OS] in Aqueous Solutions of Sodium Polystyrene Sulfonate (NaPSS) at 288.15 K

| NaPSS Concentration (g/L) | Critical Aggregation Concentration (cac) (mmol kg⁻¹) |

|---|---|

| 0 | 32.5 |

| 0.005 | 34.1 |

| 0.01 | 35.7 |

| 0.025 | 38.2 |

| 0.05 | 40.5 |

Data sourced from Barhoumi et al. (2016). imist.ma

Other important parameters that characterize the surface activity of a surfactant include the maximum surface excess concentration (Γmax) and the minimum area occupied by a surfactant molecule at the air-water interface (Amin). Γmax indicates the packing density of the surfactant molecules at the interface, while Amin represents the effective area of the headgroup. nih.gov These parameters can be calculated from the slope of the surface tension versus concentration plot. nih.gov Generally, for imidazolium-based ionic liquids, an increase in the alkyl chain length of the cation leads to a decrease in the CMC and a smaller Amin, indicating more efficient and tighter packing at the interface. nih.gov

Mixed Micellar Behavior and Assembly Morphologies

The self-assembly of this compound is not limited to forming simple micelles of its own ions. It engages in complex mixed micellar behavior and can form various assembly morphologies, both by itself and in conjunction with other surfactants or polymers.

A notable characteristic of [Bmim][OS] in aqueous media is the observation of dual transitions in its physical properties. Investigations using techniques such as conductivity, transmission electron microscopy (TEM), dynamic light scattering (DLS), and NMR spectroscopy have revealed that the first transition corresponds to the formation of conventional anionic micelles, with the octyl sulfate anions forming the core and the imidazolium cations acting as counterions at the surface. The second, weaker transition is attributed to a structural reorganization of these initial aggregates. In this restructuring, the butyl chain of the imidazolium cation is incorporated into the micellar core, resulting in a unique "mixed micelle-type" structure within a single-component system.

Furthermore, [Bmim][OS] interacts with other types of surfactants to form mixed aggregates. Studies involving the cationic surfactant hexadecyltrimethylammonium bromide (CTAB) have shown that the addition of CTAB to a [Bmim][OS] solution leads to an increase in the critical aggregation concentration. imist.ma This is indicative of specific interactions between the anionic [Bmim][OS] and the cationic CTAB, leading to the formation of CTA-octylSO₄ complexes and altering the aggregation landscape. imist.ma DLS measurements are employed in such studies to characterize the size and distribution of the resulting mixed aggregates. imist.ma

The interaction with polymers, such as sodium polystyrene sulfonate (NaPSS), also demonstrates mixed assembly formation. The binding of the ionic liquid to the polyelectrolyte chain can induce the formation of hydrophobic domains, a process that can be monitored by fluorescence probe techniques. imist.ma These interactions lead to the formation of polyelectrolyte/ionic liquid complexes with distinct aggregation characteristics compared to the pure components. imist.ma

Photoinduced Electron Transfer Dynamics in this compound Micelles

The micellar aggregates of this compound provide unique microenvironments that can influence the dynamics of chemical reactions. A key area of research has been the study of photoinduced electron transfer (PET) processes occurring within these micelles.

The dynamics of PET between various coumarin (B35378) dyes (as electron acceptors) and the quencher N,N-dimethylaniline (as an electron donor) have been investigated within [Bmim][OS] micelles using steady-state and time-resolved fluorescence measurements. These studies were conducted at several temperatures (208, 298, 308, and 318 K) to understand the energetic and kinetic factors governing the process.

The research found that the time-resolved quenching rates (kqTR) for the PET process in [Bmim][OS] micelles are lower than those observed in conventional anionic sodium dodecyl sulfate (SDS) and neutral Triton-X 100 micelles. The rates are, however, comparable to those in cationic dodecyl trimethyl ammonium (B1175870) bromide and cetyl trimethyl ammonium bromide micelles. This difference is attributed to a larger separation distance between the donor and acceptor molecules within the [Bmim][OS] micellar structure.

The effect of temperature on the PET rates was shown to follow an Arrhenius-type correlation for all the coumarin dyes studied. A significant finding was the observation of a Marcus-type inversion in the PET rates at relatively low exergonicity (the driving force of the reaction). This phenomenon, where the reaction rate decreases as the driving force increases beyond an optimal point, is a fundamental prediction of Marcus theory for electron transfer.

Inter-Ionic Liquid Interactions in Binary and Multicomponent Systems

The physicochemical properties of this compound can be tuned by mixing it with other solvents, including other ionic liquids, to form binary or multicomponent systems. The interactions between the constituent ions and molecules in these mixtures govern the macroscopic properties of the resulting fluid.

Theoretical and experimental studies have been conducted on pure [Bmim][OS] and its mixtures to understand these interactions. Molecular dynamics simulations and quantum computations suggest that the pure ionic liquid has a complex, microheterogeneous structure with distinct polar and non-polar domains arising from the aggregation of the octyl sulfate chains. psu.edu

The thermophysical properties of pure [Bmim][OS] have been extensively characterized over wide ranges of temperature and pressure. psu.edu These data are crucial for understanding its behavior in mixtures.

Table 2: Thermophysical Properties of Pure this compound ([Bmim][OS]) at Atmospheric Pressure

| Temperature (K) | Density (g·cm⁻³) | Speed of Sound (m·s⁻¹) | Refractive Index (nD) |

|---|---|---|---|

| 298.15 | 1.06015 | 1424.1 | 1.46540 |

| 303.15 | 1.05658 | 1409.8 | 1.46387 |

| 308.15 | 1.05301 | 1395.7 | 1.46233 |

| 313.15 | 1.04944 | 1381.7 | 1.46079 |

| 318.15 | 1.04587 | 1367.9 | 1.45924 |

| 323.15 | 1.04230 | 1354.1 | 1.45768 |

| 328.15 | 1.03873 | 1340.5 | 1.45612 |

| 333.15 | 1.03516 | 1327.0 | 1.45455 |

| 338.15 | 1.03159 | 1313.6 | 1.45298 |

| 343.15 | 1.02802 | 1300.3 | 1.45140 |

Data sourced from Dávila et al. (2007). psu.edu

Studies on binary mixtures of [Bmim][OS] with alcohols like 1-propanol (B7761284) and 1-butanol (B46404) have also been reported. The surface tension and density of these mixtures have been measured, providing insight into the intermolecular interactions between the ionic liquid and the alcohol molecules. Similarly, the vapor pressures and activity coefficients of n-alcohols and benzene (B151609) in binary mixtures with [Bmim][OS] have been determined, which is essential for designing separation processes and understanding the thermodynamic behavior of these systems. The investigation of such binary systems is critical for applications where [Bmim][OS] is used as a solvent or a reaction medium, as the presence of co-solvents can significantly alter its properties and reactivity.

Applications of 1 Butyl 3 Methylimidazolium Octyl Sulfate in Advanced Chemical Engineering and Biotechnology

Catalytic Applications of 1-Butyl-3-methylimidazolium Octyl Sulfate (B86663)

The utility of ionic liquids as media for catalytic reactions is a cornerstone of green chemistry, aiming to enhance reaction rates, improve selectivity, and simplify catalyst recovery.

Role as a Reaction Medium in Organometallic Catalysis (e.g., Hydroformylation of 1-octene)

1-Butyl-3-methylimidazolium octyl sulfate has been identified as a suitable solvent for the hydroformylation of 1-octene. ottokemi.com This significant organometallic process converts alkenes, carbon monoxide, and hydrogen into aldehydes. In this specific application, [Bmim][OctSO4] serves as the reaction medium for a rhodium-based catalyst to facilitate the conversion of 1-octene into valuable nonanal isomers. ottokemi.com The use of an ionic liquid like [Bmim][OctSO4] in a biphasic system can help in the containment and recycling of the expensive transition metal catalyst, which is a key challenge in homogeneous catalysis.

Table 1: Components in the Hydroformylation of 1-octene using [Bmim][OctSO4]

| Component | Role |

|---|---|

| 1-octene | Substrate (Alkene) |

| Carbon Monoxide (CO) & Hydrogen (H₂) | Reactants (Syngas) |

| Rhodium complex | Catalyst |

| This compound | Reaction Medium / Solvent |

| Nonanal | Product (Aldehyde) |

Separation and Extraction Processes Utilizing this compound

The distinct solvating power and phase behavior of [Bmim][OctSO4] make it a candidate for various separation and extraction technologies, from industrial refining to sensitive bioseparations.

Extractant Capabilities in Liquid-Liquid Extraction Systems

[Bmim][OctSO4] has been specifically selected as an extractant in liquid-liquid extraction processes. Its effectiveness stems from its dual nature; the imidazolium (B1220033) cation provides polarity, while the octyl sulfate anion imparts significant nonpolar character. This amphiphilic structure allows it to interact with a range of solutes, facilitating their transfer from one liquid phase to another. Its negligible vapor pressure also simplifies the separation and recovery of volatile solutes post-extraction.

Application in Aqueous Two-Phase Systems for Bioseparation

Aqueous two-phase systems (ATPS) are liquid-liquid extraction methods that use two immiscible aqueous phases, offering a gentle environment for the separation and purification of delicate biomolecules like proteins and enzymes. researchgate.netresearchgate.net Typically, these systems are formed by mixing a polymer and a salt, or two different polymers, in water. Ionic liquids have emerged as a promising alternative to polymers in forming ATPS. researchgate.net

However, the ability of an ionic liquid to form an ATPS is highly dependent on its structure and its interaction with the chosen salt. In a study investigating the formation of ATPS with acetate-based salts (potassium acetate and sodium acetate), this compound was among a group of ionic liquids that were found to be unable to induce the necessary liquid-liquid phase separation. nih.gov This specific finding indicates that while the broader class of imidazolium-based ionic liquids is widely used in ATPS for protein extraction, the selection of both the ionic liquid and the salting-out agent is critical, and [Bmim][OctSO4] may not be universally applicable for creating these systems with common salts. nih.govnih.gov

Potential in Desulfurization Processes Utilizing Ionic Liquids

The removal of sulfur-containing compounds from liquid fuels, known as desulfurization, is crucial for environmental protection. nih.gov Extractive desulfurization using ionic liquids is an alternative to the conventional hydrodesulfurization process. This method relies on the high affinity of certain ionic liquids for aromatic sulfur compounds like thiophene and its derivatives. nih.gov Imidazolium-based ionic liquids are frequently studied for this purpose due to their ability to selectively extract these sulfur compounds from a nonpolar fuel phase into the ionic liquid phase through liquid-liquid extraction. The halogen-free nature of [Bmim][OctSO4] makes it an environmentally more benign candidate for such applications compared to traditional halogen-containing ionic liquids. rsc.org

Role in Enzyme-Catalyzed Syntheses

The integration of enzymatic catalysis with non-conventional solvents like ionic liquids can lead to enhanced stability, activity, and recyclability of biocatalysts. Research has shown that this compound can have varied and enzyme-specific effects on catalytic performance.

For instance, in certain enzyme-catalyzed syntheses, [Bmim][OctSO4] has been shown to increase both the yield and the stability of the enzyme β-galactosidase. sigmaaldrich.com This suggests that the ionic liquid provides a favorable microenvironment that preserves the enzyme's conformational integrity and catalytic function.

Conversely, the effect of an ionic liquid on enzyme activity is not universally positive and can be highly dependent on the specific enzyme and reaction conditions. In a study on the synthesis activity of Candida antarctica lipase B (CALB), the enzyme exhibited significantly lower activity in [Bmim][OctSO4] compared to more hydrophobic ionic liquids. This highlights the complexity of enzyme-solvent interactions, where factors like hydrophobicity and the ability of the ionic liquid's ions to interact with the enzyme's hydration shell play a critical role.

Table 2: Reported Effects of [Bmim][OctSO4] on Enzyme Activity

| Enzyme | Observation |

|---|---|

| β-galactosidase | Increased yield and enzyme stability. sigmaaldrich.com |

| Candida antarctica lipase B (CALB) | Low synthetic activity observed. |

Advanced Spectroscopic and Computational Methodologies for Characterizing 1 Butyl 3 Methylimidazolium Octyl Sulfate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and dynamic investigation of ionic liquids. It provides detailed information on the chemical environment of individual atoms and the interactions between ions and with other molecules.

Chemical Shift Analysis (¹H, ¹³C NMR) for Interaction Mapping

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for confirming the structure of 1-butyl-3-methylimidazolium octyl sulfate (B86663) and for mapping its interactions with other species. The chemical shifts of the protons and carbons in the imidazolium (B1220033) cation and the octyl sulfate anion are highly sensitive to their local electronic environment.

In interaction studies, changes or perturbations in the chemical shifts upon addition of a substrate (like a protein, drug, or polymer) can reveal the specific sites of interaction. For instance, studies on the interaction between [Bmim][OS] and Human Serum Albumin (HSA) have shown significant changes in the ¹H chemical shifts of the anion, indicating a strong interaction between the octyl sulfate chain and the protein. acs.org Similarly, ¹³C chemical shift perturbation analysis has been effectively used to gauge the significant interaction between [Bmim][OS] and the anticancer drug doxorubicin. In these studies, the concentration of the ionic liquid is typically kept in the submicellar region to focus on direct molecular interactions.

The chemical shifts for the 1-butyl-3-methylimidazolium cation are well-established. While the exact values can vary slightly with the solvent and the anion, a representative assignment is provided below based on data for related imidazolium salts.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for the 1-Butyl-3-methylimidazolium Cation

| Proton Assignment (Cation) | Typical Chemical Shift (δ, ppm) | Multiplicity |

| H-2 (Imidazolium Ring) | ~8.6 - 9.1 | Singlet |

| H-4, H-5 (Imidazolium Ring) | ~7.3 - 7.7 | Doublet/Multiplet |

| N-CH₂ - (Butyl Chain) | ~4.1 - 4.3 | Triplet |

| N-CH₃ (Methyl Group) | ~3.8 - 4.0 | Singlet |

| -CH₂-CH₂ -CH₂-CH₃ (Butyl) | ~1.7 - 1.9 | Multiplet |

| -CH₂-CH₂-CH₂ -CH₃ (Butyl) | ~1.2 - 1.4 | Multiplet |

| -CH₂-CH₂-CH₂-CH₃ (Butyl) | ~0.8 - 1.0 | Triplet |

Note: Data is compiled from typical values for the [Bmim] cation and may vary. The chemical shifts of the octyl sulfate anion protons would appear in the typical aliphatic region (approx. 0.8-4.0 ppm).

Spin-Relaxation Studies (e.g., R₁, R₂, STD NMR) for Molecular Dynamics

Spin-relaxation NMR studies provide deep insights into the molecular dynamics and binding events of [Bmim][OS]. Techniques such as spin-lattice (R₁) and spin-spin (R₂) relaxation rate measurements, along with Saturation Transfer Difference (STD) NMR, are particularly powerful.

In studies involving the interaction of [Bmim][OS] with proteins like Hen Egg White Lysozyme (B549824) (HEWL) and Human Serum Albumin (HSA), a combination of selective (R₁SEL) and non-selective (R₁NS) spin-lattice relaxation rates has been used to gauge the extent of interaction. acs.orgrsc.org These measurements can reveal how the rotational and translational motions of the ionic liquid's ions are affected by binding to a large macromolecule.

STD NMR is especially useful for epitope mapping, which identifies the specific parts of a ligand that are in close contact with a receptor. In the context of [Bmim][OS]-protein interactions, STD NMR experiments have demonstrated which protons of the ionic liquid receive saturation transfer from the irradiated protein, thus confirming direct binding. acs.orgrsc.org For example, research has shown a strong binding interaction between [Bmim][OS] and HSA at acidic pH, with STD NMR being used to determine global binding affinities and molecular correlation times. researchgate.netacs.org These studies highlight the importance of both electrostatic and hydrophobic forces in the binding process. researchgate.netacs.org

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FTIR, are sensitive to the vibrational modes of specific functional groups within a molecule, making them ideal for studying molecular structure and intermolecular interactions.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and effective method for the characterization of 1-butyl-3-methylimidazolium octyl sulfate. The FTIR spectrum displays characteristic absorption bands corresponding to the vibrational modes of its constituent functional groups, including the C-H bonds of the alkyl chains and the imidazolium ring, the C-N bonds of the ring, and the S=O and S-O bonds of the sulfate group.

FTIR is also employed to study the interactions of [Bmim][OS] in various systems. For example, it has been used to investigate the denaturation of proteins like lysozyme upon interaction with the ionic liquid, where changes in the amide I and amide II bands of the protein indicate alterations in its secondary structure. researchgate.net In studies of [Bmim][OS] mixed with other solvents or polymers, shifts in the characteristic vibrational bands of the ionic liquid can indicate specific intermolecular interactions, such as hydrogen bonding. researchgate.netsemanticscholar.org

Interactive Data Table: General FTIR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| ~3500 - 3200 | O-H Stretching (if water is present) | Hydroxyl |

| ~3150 & ~3100 | C-H Stretching | Imidazolium Ring |

| ~2960, ~2930, ~2860 | Asymmetric & Symmetric C-H Stretching | Butyl & Octyl Chains (CH₃, CH₂) |

| ~1570 | C=C & C=N Stretching | Imidazolium Ring Framework |

| ~1465 | C-H Bending | Butyl & Octyl Chains (CH₂) |

| ~1240 & ~1060 | Asymmetric & Symmetric S=O Stretching | Sulfate Group |

| ~1170 | C-N Stretching | Imidazolium Ring |

Note: Peak positions are approximate and can be influenced by the sample's physical state and environment. Data compiled from general spectra of alkyl imidazolium and alkyl sulfate compounds. ncsu.edu

Electronic Spectroscopy

Electronic spectroscopy, particularly fluorescence, is a highly sensitive technique for probing the formation of micelles and studying molecular interactions in solution.

Fluorescence Spectroscopy (Steady-State and Time-Resolved) for Micellar and Interaction Studies

As a surfactant-like ionic liquid, [Bmim][OS] forms micelles in aqueous solution above a certain concentration known as the critical micelle concentration (CMC). researchgate.net Fluorescence spectroscopy, using probe molecules whose spectral properties are sensitive to the polarity of their microenvironment, is a key technique for studying this aggregation behavior.

Steady-state fluorescence is often used to determine the CMC. A fluorescent probe, such as pyrene (B120774), is introduced into the solution. As [Bmim][OS] concentration increases and micelles form, the pyrene molecules partition into the nonpolar micellar core. This change in the microenvironment causes a distinct change in the pyrene fluorescence spectrum (e.g., the ratio of the first and third vibronic peaks, I₁/I₃), from which the CMC can be accurately determined.

Fluorescence quenching studies are used to investigate the accessibility of probes within the micelles and their interaction with other molecules (quenchers). The efficiency of quenching can be quantified using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the quencher concentration. Such studies have been performed to explore the dynamics of photoinduced electron transfer (PET) in [Bmim][OS] micelles, revealing that quenching rates are dependent on temperature and donor-acceptor separation within the micellar phase. science.govscience.gov For instance, the Stern-Volmer quenching constant (Ksv) was determined for the interaction between piperine (B192125) and calf-thymus DNA, a process mediated by [Bmim][OS] micelles. acs.orgnih.gov

Time-resolved fluorescence spectroscopy provides further dynamic information. By measuring the fluorescence lifetime of a probe, researchers can study the rotational and solvent relaxation dynamics within the [Bmim][OS] micellar structures. Studies using the probe Coumarin (B35378) 153 have shown that both solvent and rotational relaxation are slower within the ionic liquid micelle compared to neat water, providing insights into the micro-viscosity and structure of the micellar environment. acs.org

Interactive Data Table: Key Findings from Fluorescence Studies of [Bmim][OS]

| Parameter | Method | System/Probe | Finding | Reference(s) |

| Critical Micelle Concentration (CMC) | Steady-State Fluorescence | Pyrene in aqueous [Bmim][OS] | Determined the onset of micelle formation. | researchgate.net |

| Stern-Volmer Constant (Ksv) | Fluorescence Quenching | Piperine/ctDNA in [Bmim][OS] micelles | Quantified quenching efficiency, indicating binding and interaction. | acs.orgnih.gov |

| Partition Coefficient (Kp) | Steady-State Fluorescence | Piperine partitioning into [Bmim][OS] micelles | A high Kp value (3.9 x 10³) indicated favorable partitioning into the micelle. | acs.org |

| Solvent & Rotational Relaxation | Time-Resolved Fluorescence | Coumarin 153 in [Bmim][OS] micelles | Relaxation dynamics are retarded in the micelle compared to water. | acs.org |

| Photoinduced Electron Transfer (PET) | Steady-State & Time-Resolved Fluorescence | Coumarin dyes & N,N-dimethyl aniline (B41778) in [Bmim][OS] | PET rates are correlated with temperature and show Marcus-type inversion. | science.gov |

Circular Dichroism (CD) for Protein Conformational Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating changes in the secondary and tertiary structure of proteins upon interaction with other molecules. In the context of this compound, [BMIM][OS], far-UV CD has been employed to study the conformational changes of proteins like lysozyme. researchgate.net Studies have shown that [BMIM][OS] can induce denaturation of lysozyme, with the extent of this denaturation being dependent on factors such as pH and the concentration of the ionic liquid. researchgate.net The interaction between the ionic liquid and the protein can lead to alterations in its native structure. For instance, at lower concentrations, electrostatic interactions may dominate, while at higher concentrations, hydrophobic interactions play a more significant role. researchgate.net

The utility of CD spectroscopy extends to comparing the effects of different ionic liquids on protein stability. For example, studies on α-chymotrypsin have utilized CD to demonstrate that while an ionic liquid like 1-butyl-3-methylimidazolium iodide acts as a destabilizer at all tested concentrations, another, 1-butyl-3-methylimidazolium bromide, can initially offset this deleterious action before contributing to destabilization at higher concentrations. nih.gov Such analyses provide valuable insights into how the choice of anion in the ionic liquid can modulate its interaction with proteins, a critical consideration for applications in biocatalysis and protein stabilization.

| Parameter | Observation | Source(s) |

| Protein Studied | Lysozyme | researchgate.net |

| Technique | Far-UV Circular Dichroism | researchgate.net |

| Effect of [BMIM][OS] | Induces protein denaturation | researchgate.net |

| Influencing Factors | pH, Ionic Liquid Concentration | researchgate.net |

Scattering Techniques

Small-Angle Neutron Scattering (SANS) is an experimental technique used to probe the structure of materials on a nanometer to micrometer scale. While direct SANS studies specifically on this compound are not extensively documented in the provided results, the technique has been applied to similar 1-alkyl-3-methylimidazolium-based ionic liquids to investigate their supramolecular organization. nih.gov These studies are crucial for understanding the existence of mesoscopic inhomogeneities, such as the formation of segregated polar and non-polar domains. nih.gov

For ionic liquids like those in the 1-alkyl-3-methylimidazolium hexafluorophosphate (B91526) series, SANS data has shown a diffraction peak in the low-Q region, which indicates the presence of nanoscale structures. nih.gov The position and intensity of this peak change with the length of the cation's alkyl chain, suggesting that the structural correlation is related to the aggregation of these non-polar chains. nih.gov Theoretical studies and molecular dynamics simulations of [BMIM][OS] support these findings, concurring that it possesses a complex structure with microheterogeneous polar and non-polar domains that arise from the aggregation of the octyl sulfate anion's non-polar chains. rsc.orgpsu.eduresearchgate.net This nanoscale segregation is a key feature of its liquid structure. researchgate.net The fluid structure of neat this compound is thought to be dominated by these apolar domains formed by the alkyl chains. researchgate.net

| Technique | Application to Imidazolium ILs | Key Finding for [BMIM][OS] (from simulations) | Source(s) |

| SANS | Probing mesoscopic inhomogeneity and nanoscale segregation. | Possesses a complex structure with microheterogeneous polar and non-polar domains. | nih.govrsc.orgpsu.eduresearchgate.net |

| Structural Feature | Formation of polar and non-polar domains. | Aggregation of the non-polar anionic chains drives domain formation. | nih.govresearchgate.net |

Molecular Modeling and Simulation

Quantum chemical calculations are instrumental in elucidating the molecular structure and electronic properties of ionic liquids. For this compound, the geometry of the isolated monomer ion-pair has been investigated using density functional theory (DFT). psu.edu Specifically, the B3LYP gradient-corrected method, which incorporates some electron correlation effects, was employed for these computations. psu.edu This approach is noted for providing a good balance of computational efficiency and accuracy for determining structural, thermochemical, and spectroscopic properties. psu.edu

The geometry of the [BMIM][OS] ion pair was fully optimized at the B3LYP/6-31+g(d) theoretical level. rsc.orgpsu.edu These quantum computations, alongside experimental data, contribute to a microscopic understanding of the ionic liquid's structure, revealing the nature of the interactions between the 1-butyl-3-methylimidazolium cation and the octyl sulfate anion. rsc.orgpsu.edu

| Computational Method | Theoretical Level | Purpose | Source(s) |

| Density Functional Theory (DFT) | B3LYP/6-31+g(d) | Full geometry optimization of the isolated monomer ion-pair. | rsc.orgpsu.edu |

| Approach | Gradient-corrected functional (B3LYP) | To achieve high accuracy for structural and thermochemical properties. | psu.edu |

Classical Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of ionic liquids in the condensed phase. The structure and dynamics of this compound have been examined through MD simulations performed in the isothermal-isobaric (NPT) ensemble. rsc.orgpsu.eduresearchgate.net These simulations often utilize force fields such as the Optimized Potentials for Liquid Simulations - All Atom (OPLS-AA) to model the interatomic interactions. rsc.orgpsu.eduresearchgate.net

MD simulations of [BMIM][OS] have provided significant insights into its complex liquid structure. rsc.orgpsu.edu The results from these simulations are in agreement with macroscopic studies, indicating a structure characterized by microheterogeneous polar and non-polar domains. rsc.orgpsu.eduresearchgate.net This structural complexity is attributed to the aggregation of the non-polar alkyl chains of the octyl sulfate anions. rsc.orgpsu.edu The simulations show that these non-polar domains disrupt the polar network of the ionic liquid, spreading throughout the fluid. researchgate.net Such detailed microscopic views are crucial for understanding the thermophysical properties and solvent behavior of [BMIM][OS].

| Simulation Type | Ensemble | Force Field | Key Finding | Source(s) |

| Classical Molecular Dynamics | NPT (Isothermal-Isobaric) | OPLS-AA | Revealed a complex structure with microheterogeneous polar and non-polar domains. | rsc.orgpsu.eduresearchgate.net |

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This methodology is particularly useful for understanding the interactions between ionic liquids and macromolecules like proteins. researchgate.net In the case of [BMIM][OS], molecular dynamics and docking have been used to investigate its binding efficacy and identify binding locations on macromolecules such as lysozyme and Human Serum Albumin (HSA). researchgate.net

Docking analyses can be performed under different conditions, such as blind docking where the entire protein surface is searched, or constrained docking where the search is limited to a specific binding site. researchgate.net These studies help to elucidate the molecular-level details of how ionic liquids interact with proteins, which can either stabilize or destabilize the protein's structure. researchgate.net Understanding these binding interactions is essential for the rational design of ionic liquids for specific applications in biotechnology and pharmacology.

| Technique | Application | Target Macromolecules | Purpose | Source(s) |

| Molecular Docking / Molecular Dynamics | Binding analysis of [BMIM][OS] | Lysozyme, Human Serum Albumin (HSA) | To understand binding efficacy and identify binding locations. | researchgate.net |

Electroanalytical and Surface Science Techniques

Electroanalytical and surface science techniques are indispensable for elucidating the physicochemical behavior of surfactants like this compound. These methods provide critical data on aggregation phenomena in bulk solution and adsorption at interfaces, which are fundamental to the performance of this ionic liquid in various applications.

Conductometry for Aggregation Studies

Conductometry is a powerful and straightforward technique for investigating the aggregation behavior of ionic surfactants in solution. The method relies on monitoring the change in electrical conductivity of a solution as a function of the surfactant concentration. For an ionic surfactant like this compound, the conductivity is expected to increase with concentration as more charge-carrying ions are introduced.

The formation of micelles, which are aggregates of surfactant molecules, leads to a distinct change in the conductivity profile. Below the critical micelle concentration (CMC), the surfactant exists primarily as individual ions (monomers), and the conductivity increases linearly with concentration. Above the CMC, the newly added surfactant molecules preferentially form micelles. While the micelles themselves are charged, their mobility is significantly lower than that of the individual ions due to their larger size and the partial binding of counter-ions. This results in a change in the slope of the conductivity versus concentration plot, with the breakpoint indicating the CMC.

Studies on the aggregation of this compound have utilized conductometry to determine its critical aggregation concentration (cac) when interacting with other macromolecules, such as sodium polystyrene sulfonate. imist.ma In these systems, the interaction between the ionic liquid and the polymer leads to the formation of aggregates at concentrations that can differ from the CMC in pure solution.

While a specific conductivity versus concentration plot for pure this compound was not available in the searched literature, the principle of the technique is well-established. The CMC is a key parameter that characterizes the onset of micellization. For this compound, a critical micelle concentration (CMC) of greater than 0.031 M has been reported. sigmaaldrich.com More specific studies using fluorescence and UV-vis spectroscopy have determined the CMC of [Bmim][OS] in aqueous solution and in the presence of deep eutectic solvents, as detailed in the table below. researchgate.net

| Medium | CMC (mM) | Method |

|---|---|---|

| Aqueous Solution | 35.5 | Fluorescence & UV-vis Spectroscopy |

| Aqueous Solution with 5 wt% ChCl-Urea | 31.6 | Fluorescence & UV-vis Spectroscopy |

| Aqueous Solution with 5 wt% ChCl-Gly | 32.4 | Fluorescence & UV-vis Spectroscopy |

The data indicates that the aggregation of this compound is influenced by the composition of the solvent system. researchgate.net

Tensiometry for Surface Activity Characterization

Tensiometry is a fundamental technique for characterizing the surface activity of surfactants. It measures the surface tension of a liquid at an interface, typically the air-water interface. For a surface-active compound like this compound, the molecules will preferentially adsorb at the interface, with their hydrophobic tails oriented away from the aqueous phase and their hydrophilic heads remaining in the water. This adsorption disrupts the cohesive energy at the surface, leading to a reduction in surface tension.

As the concentration of the surfactant in the bulk solution increases, the interface becomes more populated with surfactant molecules, causing a progressive decrease in surface tension. This continues until the interface is saturated and micelles begin to form in the bulk solution (at the CMC). Beyond the CMC, the concentration of monomeric surfactant in the bulk remains relatively constant, and thus the surface tension also remains constant. The concentration at which the surface tension reaches a plateau is taken as the CMC.

Tensiometry provides valuable information beyond just the CMC. From the surface tension isotherm (a plot of surface tension versus the logarithm of surfactant concentration), several key parameters characterizing the surface activity can be determined. These include:

Surface Excess Concentration (Γmax): This represents the maximum concentration of surfactant molecules that can be packed into the interface.

Minimum Surface Area per Molecule (Amin): This is the area occupied by each surfactant molecule at the interface when it is fully saturated.

Surface Tension at the CMC (γCMC): This value indicates the maximum reduction in surface tension achievable by the surfactant.

Surface Pressure at the CMC (ΠCMC): This is the difference between the surface tension of the pure solvent and the surface tension at the CMC, representing the effectiveness of the surfactant in reducing surface tension.

In a study investigating the interaction of this compound with lysozyme, tensiometry was employed to determine these surface activity parameters. researchgate.net The findings from such studies are crucial for understanding how the surfactant behaves at interfaces, which is critical for applications such as in formulations, as dispersing agents, or in systems where interfacial phenomena are important.

| Parameter | Value | Description |

|---|---|---|

| Surface Excess Concentration (Γmax) | Data not explicitly found in search results | Maximum concentration of surfactant at the interface. |

| Minimum Surface Area per Molecule (Amin) | Data not explicitly found in search results | Area occupied by a single surfactant molecule at the saturated interface. |

| Surface Tension at CMC (γCMC) | Data not explicitly found in search results | The surface tension of the solution at the critical micelle concentration. |

| Surface Pressure at CMC (ΠCMC) | Data not explicitly found in search results | The effectiveness of the surfactant in reducing surface tension. |

Note: While a study was identified that determined these parameters, the specific numerical values were not present in the provided search snippets.

Surface tension measurements have also been used to study the interaction of this compound with polymers, showing how the presence of the polymer affects the surface tension profile and the critical aggregation concentration. imist.ma

Zeta Potential Measurements for Interfacial Electrostatics

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. For surfactant micelles, the zeta potential represents the electrical potential at the slipping plane, which is the boundary between the ionically charged micelle surface and the bulk solution. This measurement provides insight into the interfacial electrostatics of the micellar aggregates.

The charge of the micelles formed by this compound arises from the ionic headgroups. The imidazolium cation and the octyl sulfate anion will arrange themselves at the micelle-water interface, creating a charged surface. The zeta potential will be influenced by the nature of these headgroups and the extent to which counter-ions from the bulk solution are bound to the micellar surface.

A high absolute zeta potential (e.g., > ±30 mV) generally indicates good colloidal stability, as the electrostatic repulsion between micelles is strong enough to prevent them from aggregating and flocculating. Conversely, a low zeta potential suggests that the micelles are more likely to aggregate.

While the search results indicate that zeta potential measurements have been used to study systems containing this compound, specifically in its interaction with the non-ionic surfactant Triton X-100, specific zeta potential values for pure [Bmim][C8SO4] micelles were not found. rsc.org In the study with Triton X-100, the formation of charged mixed micelles was investigated, highlighting the role of the ionic liquid in modifying the interfacial properties of the non-ionic surfactant aggregates. rsc.org